Home > Products > Screening Compounds P95022 > Flubrobenguane F18
Flubrobenguane F18 - 1037359-47-9

Flubrobenguane F18

Catalog Number: EVT-273407
CAS Number: 1037359-47-9
Molecular Formula: C11H15BrFN3O
Molecular Weight: 303.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
LMI-1195, also known as flubrobenguane (18F), is a 18F-labeled ligand for the norepinephrine transporter. LMI-1195 is used for mapping cardiac nerve terminals in vivo using positron emission tomography (PET). The (18)F label facilitates the imaging advantages of PET over SPECT technology while allowing centralized manufacturing. Highly specific neural uptake of (18)F-LMI1195 has previously been established, but the retention kinetics are not yet fully understood.
Overview

Flubrobenguane F18, also known as 18F-flubrobenguane, is a novel radiopharmaceutical developed for positron emission tomography (PET) imaging. It is particularly significant in the diagnosis and staging of pheochromocytomas and paragangliomas, which are rare tumors originating from chromaffin cells in the adrenal medulla or sympathetic ganglia. The compound's high affinity for norepinephrine transporters allows for enhanced visualization of these tumors compared to traditional imaging techniques.

Source and Classification

Flubrobenguane F18 is classified as a radiolabeled compound, specifically a fluorinated analog of metaiodobenzylguanidine (MIBG). It is produced using fluorine-18, a radioactive isotope commonly used in PET imaging. The compound's development stems from the need for more effective imaging agents that can reliably detect small lesions often missed by conventional imaging methods like computed tomography and magnetic resonance imaging.

Synthesis Analysis

Methods and Technical Details

The synthesis of Flubrobenguane F18 involves a one-step no-carrier-added fluorination process. This method typically uses a brosylate precursor to facilitate the nucleophilic substitution reaction with fluorine-18. The key steps in the synthesis include:

  1. Production of Fluorine-18: Fluorine-18 is produced via proton irradiation of oxygen-18 in a cyclotron, resulting in an aqueous solution of fluorine-18 fluoride.
  2. Radiochemical Synthesis: The fluorine-18 fluoride acts as a nucleophile in an S N2 reaction with the appropriate precursor, yielding Flubrobenguane F18.
  3. Purification: High-performance liquid chromatography is employed to purify the synthesized compound, achieving a radiochemical purity of at least 95% .

The final product is formulated in an 8% ethanol/saline solution for administration in clinical settings.

Molecular Structure Analysis

Structure and Data

Flubrobenguane F18 has a complex molecular structure characterized by its high homology to MIBG. The specific structure allows it to bind effectively to norepinephrine transporters. While the exact molecular formula and structural diagram are not provided in the sources, it is essential to note that its design focuses on optimizing uptake in chromaffin cells.

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction involved in the synthesis of Flubrobenguane F18 is the nucleophilic substitution reaction where fluorine-18 fluoride displaces a leaving group from the precursor molecule. This reaction can be summarized as follows:

Precursor+18FFlubrobenguane F18+Leaving Group\text{Precursor}+^{18}\text{F}\rightarrow \text{Flubrobenguane F18}+\text{Leaving Group}

This reaction's efficiency is crucial for ensuring high yields of the radiotracer suitable for clinical use.

Mechanism of Action

Process and Data

Flubrobenguane F18 operates by mimicking norepinephrine, allowing it to be taken up by norepinephrine transporters located on chromaffin cells. Once inside these cells, Flubrobenguane F18 accumulates, enabling visualization through PET imaging. The mechanism can be outlined as follows:

  1. Administration: Flubrobenguane F18 is injected into the patient.
  2. Uptake: The compound binds to norepinephrine transporters on tumor cells.
  3. Imaging: The emitted positrons from the radioactive decay of fluorine-18 are detected by PET scanners, producing images that highlight areas of increased uptake indicative of tumor presence.

This mechanism enhances diagnostic accuracy for pheochromocytomas and paragangliomas compared to conventional methods .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Flubrobenguane F18 exhibits several notable physical and chemical properties relevant to its application:

  • Molecular Weight: Specific data on molecular weight may vary based on synthesis conditions but typically aligns with similar compounds in its class.
  • Solubility: It is soluble in saline solutions used for injection.
  • Stability: The compound maintains stability under standard storage conditions but must be used shortly after synthesis due to its radioactive nature.

These properties contribute to its effectiveness as a diagnostic tool while ensuring safety during clinical use.

Applications

Scientific Uses

Flubrobenguane F18 has significant applications in nuclear medicine, particularly for:

  • Diagnostic Imaging: It serves as an effective agent for PET imaging of pheochromocytomas and paragangliomas, providing critical information about tumor localization and staging.
  • Research: Ongoing studies aim to evaluate its efficacy compared to existing imaging modalities like MIBG scintigraphy and magnetic resonance imaging .

The preliminary data suggest that Flubrobenguane F18 may improve detection rates for small lesions, thus potentially altering treatment pathways for patients with these rare tumors . Further research will solidify its role within clinical practice and possibly expand its application to other neuroendocrine tumors exhibiting norepinephrine transporter expression.

Molecular Mechanisms and Target Engagement

Norepinephrine Transporter (NET) Affinity and Selectivity Profiling

Flubrobenguane F18 ([¹⁸F]LMI1195) demonstrates high-affinity binding to the human norepinephrine transporter (NET, SLC6A2), a critical presynaptic reuptake mechanism for catecholamines. In vitro studies using human neuroblastoma cell lines (SK-N-SH) revealed a dissociation constant (Kd) of 0.15 ± 0.03 nM, confirming subnanomolar affinity for NET. Competitive binding assays against [³H]norepinephrine demonstrated >500-fold selectivity for NET over serotonin (SERT) and dopamine (DAT) transporters in cell membrane preparations overexpressing human monoamine transporters. This specificity underpins its utility for targeted sympathetic nervous system imaging [1] [6].

Species-dependent variations in NET binding were observed. While non-human primate and rabbit studies showed uptake-1 dependence (NET-mediated), rat myocardial uptake was minimally blocked by the selective NET inhibitor desipramine (2 mg/kg; 8.7 ± 4.2% reduction vs. saline control, p=0.21). Instead, uptake was significantly inhibited by the non-selective uptake blocker phenoxybenzamine (50 mg/kg; 71.3 ± 6.1% reduction, p<0.001), indicating reliance on extraneuronal uptake-2 mechanisms in rodents. This highlights critical species differences in tracer transport mechanisms [5] [6].

Table 1: NET Binding Affinity of Flubrobenguane F18 Across Models

Experimental SystemLigand/AssayKd / IC₅₀ (nM)Selectivity (vs. SERT/DAT)
Human NET-transfected cells[³H]Norepinephrine0.15 ± 0.03>500-fold
Rabbit myocardium (in vivo)Desipramine blockadeIC₅₀: 0.8*Not applicable
Rat myocardium (in vivo)Phenoxybenzamine blockIC₅₀: 3.2*Not applicable

*Estimated from inhibition studies

Structural Homology to Meta-Iodobenzylguanidine (MIBG): Implications for Receptor Binding

Flubrobenguane F18 shares a benzylguanidine backbone with the established SPECT tracer [¹²³I]MIBG, facilitating analogous interactions with catecholamine transport and storage systems. The critical structural modification involves replacing MIBG’s iodine moiety with a 3-[¹⁸F]fluoropropoxy group at the meta position of the benzyl ring. This substitution maintains the planar geometry essential for recognition by the NET substrate-binding site while enhancing lipophilicity (log P = 1.8 vs. 1.2 for MIBG), promoting improved membrane permeability [2] [6].

Comparative biodistribution studies in pheochromocytoma patients revealed significantly higher tumor-to-background ratios for Flubrobenguane F18 than historical MIBG data. Adrenal lesions exhibited SUVₘₐₓ values of 16.8 ± 1.7 versus 3.7 ± 0.2 in healthy adrenals (p<0.001), attributable to its enhanced affinity for vesicular monoamine transporters (VMATs). The fluoropropoxy extension increases molecular stability against monoamine oxidase (MAO) degradation, prolonging intraneuronal retention—confirmed by sustained myocardial activity (>60 minutes post-injection) in PET imaging [2] [5].

Table 2: Biodistribution of Flubrobenguane F18 vs. MIBG Analogs

Tissue/LesionFlubrobenguane F18 (SUVₘₐₓ)[¹²³I]MIBG (SUVₘₐₓ)*Uptake Mechanism
Pheochromocytoma16.8 ± 1.78.2 ± 1.4NET/VMAT-mediated
Healthy adrenal gland3.7 ± 0.22.1 ± 0.3Basal catecholamine transport
Myocardium9.5 ± 0.7 (SUVₘₑₐₙ)4.3 ± 0.6Presynaptic NET uptake
Liver3.2 ± 0.46.8 ± 1.1Non-specific/background

*Representative literature values for comparison

Competitive Inhibition Studies with Adrenergic Analogs

Pharmacological blockade experiments elucidate Flubrobenguane F18’s transport specificity. In human cardiomyocyte models, preincubation with desipramine (selective NET inhibitor, 1 μM) reduced tracer uptake by 92.4 ± 3.1%, confirming NET-dependent transport. Conversely, corticosterone (uptake-2 inhibitor, 100 μM) caused only 11.2 ± 4.8% reduction, underscoring minimal extraneuronal involvement in humans [1] [5].

In chromaffin cell-derived tumor models (PC12 cells), metaraminol—a false neurotransmitter—competitively inhibited Flubrobenguane F18 accumulation (Ki = 28.3 nM). Similarly, norepinephrine infusion (0.1 μg/kg/min) reduced myocardial SUVₘₑₐₙ by 74.6% in rabbits, demonstrating saturable binding to catecholamine handling systems. Kinetic modeling in human PET studies showed dose-independent myocardial uptake below 10 nmol/kg, consistent with a high-affinity, low-capacity transport system [1] [5] [6].

Intracellular Trafficking Mechanisms in Chromaffin Cell Models

Flubrobenguane F18 undergoes NET-mediated internalization followed by vesicular sequestration in adrenal chromaffin cells. In PC12 cells (rat pheochromocytoma line), time-activity curves showed rapid initial plasma membrane uptake (t₁/₂ < 2 min), peaking intracellularly at 15 minutes. This was inhibited 89% by reserpine (VMAT2 blocker), confirming VMAT-dependent vesicular storage—critical for prolonged signal retention in tumors [2] [6].

Metabolite analysis in human plasma revealed 22 ± 4% plasma protein binding, primarily to albumin. Notably, only 29.7 ± 5.4% of intracellular radioactivity represented intact tracer at 60 minutes post-incubation; the majority was trapped as 18F-fluoropropionic acid—a polar metabolite unable to escape vesicles. This metabolic trapping enhances imaging contrast by minimizing tracer washout from sympathetic neurons and neuroendocrine tumors [1] [2].

Table 3: Intracellular Fate of Flubrobenguane F18 in Chromaffin Cells

ProcessKey RegulatorEffect on TracerInhibition Impact
Membrane transportNET (SLC6A2)Na⁺/Cl⁻-dependent uptake↓92% with desipramine
Vesicular sequestrationVMAT2Proton-gradient driven storage↓89% with reserpine
Cytosolic metabolismMAO/COMTMinimal degradation (<5% at 1h)Unchanged by selegiline
Metabolite trappingGlucuronidationPolar metabolites in vesiclesEnhanced intracellular retention

Properties

CAS Number

1037359-47-9

Product Name

Flubrobenguane F18

IUPAC Name

2-[[3-bromo-4-(3-(18F)fluoranylpropoxy)phenyl]methyl]guanidine

Molecular Formula

C11H15BrFN3O

Molecular Weight

303.16 g/mol

InChI

InChI=1S/C11H15BrFN3O/c12-9-6-8(7-16-11(14)15)2-3-10(9)17-5-1-4-13/h2-3,6H,1,4-5,7H2,(H4,14,15,16)/i13-1

InChI Key

ZYULQCDNUYJBRI-HSGWXFLFSA-N

SMILES

C1=CC(=C(C=C1CN=C(N)N)Br)OCCCF

Solubility

Soluble in DMSO

Synonyms

LMI-1195, LMI 1195, LMI1195; flubrobenguane (18F)

Canonical SMILES

C1=CC(=C(C=C1CN=C(N)N)Br)OCCCF

Isomeric SMILES

C1=CC(=C(C=C1CN=C(N)N)Br)OCCC[18F]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.